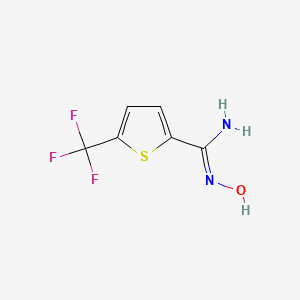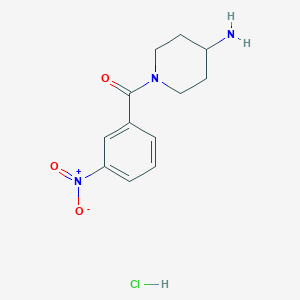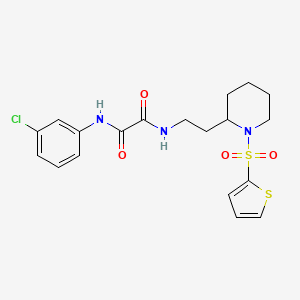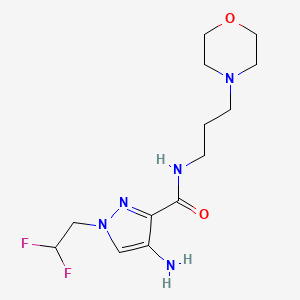![molecular formula C22H22N4O4S B2569652 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1171329-13-7](/img/structure/B2569652.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
The compound's derivatives, specifically N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes, due to their specific coordination geometry and hydrogen bonding, exhibit significant antioxidant activity, which is crucial for combating oxidative stress in biological systems (Chkirate et al., 2019).
Supramolecular Architectures and Hydrogen Bonding
The compound's derivatives form the basis for creating supramolecular architectures through hydrogen bonding interactions. This property is essential for the development of materials and systems in nanotechnology and materials science. For instance, substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides show unique hydrogen-bonding patterns that lead to the formation of complex structures (López et al., 2010).
Insecticidal Properties
The compound and its derivatives have been used in the synthesis of various heterocycles, demonstrating significant insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This indicates potential applications in agricultural pest management (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
Derivatives of the compound exhibit substantial antimicrobial and antifungal activities, highlighting their potential in combating various microbial and fungal pathogens. This is particularly notable in synthesized thiazole derivatives incorporated with pyrazole moiety (Saravanan et al., 2010).
Anti-Inflammatory Activity
Some acetamide derivatives of the compound have been synthesized and shown to possess anti-inflammatory activity. This points to potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Photophysical Properties
The compound's derivatives also display interesting photophysical properties. For instance, the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, indicating applications in optoelectronics and photonics (Balijapalli et al., 2017).
Propiedades
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)-N-(2-pyrazol-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-28-16-8-9-17-20(14-16)31-22(24-17)26(13-12-25-11-5-10-23-25)21(27)15-30-19-7-4-3-6-18(19)29-2/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIABESEKMWWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)COC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2569575.png)


![2-[(3,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2569583.png)
![N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2569584.png)
![2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2569586.png)


![5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2569591.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile](/img/no-structure.png)